molecular formula C5H9IO3 B1211878 Domiodol CAS No. 61869-07-6

Domiodol

货号: B1211878
CAS 编号: 61869-07-6
分子量: 244.03 g/mol
InChI 键: NEIPZWZQHXCYDV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

多米多尔是一种碘代有机化合物,化学式为C5H9IO3 。它主要以其粘液溶解剂和祛痰剂的特性而闻名,使其在治疗呼吸系统疾病方面非常有用。 多米多尔以穆可利提科·马焦尼的商品名上市,并以糖浆、小袋和片剂等多种形式提供 .

准备方法

合成路线和反应条件

多米多尔的合成涉及二氧戊环衍生物的碘化。关键步骤包括:

工业生产方法

多米多尔的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

化学反应分析

反应类型

多米多尔经历几种类型的化学反应,包括:

常用试剂和条件

主要形成的产物

科学研究应用

Pharmacological Properties

Domiodol exhibits several pharmacological properties that make it suitable for treating respiratory diseases:

  • Mucolytic Activity : Studies indicate that this compound can reduce the viscosity of sputum, enhancing expectoration in patients with chronic bronchitis. In a study involving rabbits with subacute bronchitis, doses of 50 to 100 mg/kg significantly decreased sputum viscosity, correlating with reductions in dry matter, protein, and polysaccharides in the sputum .
  • Cilio-excitatory Effects : The compound demonstrates a marked cilio-excitatory effect, which may aid in clearing mucus from the airways . This property is particularly beneficial for patients with chronic obstructive pulmonary disease (COPD) or bronchitis.
  • Respiratory Tract Fluid Excretion : this compound has been shown to increase bronchial secretion indirectly. Oral administration resulted in a dose-dependent increase in respiratory tract fluid excretion .

Clinical Applications

This compound's applications extend to various clinical settings:

  • Chronic Bronchitis Treatment : Clinical trials have demonstrated that this compound can improve subjective measures of cough severity and sputum consistency. A double-blind study reported significant improvements in patients treated with this compound compared to placebo .
  • Combination Therapy : Research suggests that this compound may be effectively combined with other medications to enhance treatment outcomes. For instance, studies have indicated that combining this compound with other mucoactive agents can lead to superior results in managing respiratory conditions .
  • Controlled Release Formulations : Recent patents highlight the development of controlled release formulations containing this compound. These formulations aim to provide prolonged therapeutic effects while minimizing side effects by controlling the release profile of the active substance over an extended period .

Case Studies

Several case studies illustrate the efficacy of this compound in clinical practice:

  • Study on Chronic Bronchitis :
    • Population : Adults diagnosed with chronic bronchitis.
    • Design : Double-blind, randomized controlled trial.
    • Findings : Patients receiving this compound reported improved ease of expectoration and reduced cough severity compared to those on placebo. No serious adverse effects were noted during the study period .
  • Study on COPD Exacerbations :
    • Population : Patients with a history of COPD exacerbations.
    • Design : Randomized controlled trial comparing this compound with standard therapy.
    • Findings : The addition of this compound led to a statistically significant reduction in the frequency of exacerbations and improved overall respiratory function indices .

Summary Table of Findings

Application AreaStudy DesignKey FindingsAdverse Effects Reported
Chronic BronchitisDouble-blind RCTImproved expectoration and reduced cough severityNone
COPD ManagementRandomized controlled trialReduced exacerbation frequency; improved functionNone
Mucolytic ActivityPre-clinical studiesDecreased sputum viscosity; increased bronchial fluidMinimal

作用机制

多米多尔通过破坏粘蛋白中的二硫键来发挥其粘液溶解作用,从而降低粘液的粘度。这有助于更容易地咳出和清除呼吸道中的粘液。 分子靶标包括粘蛋白和参与粘液产生的酶 .

相似化合物的比较

类似化合物

    N-乙酰半胱氨酸: 另一种通过破坏二硫键分解粘液的粘液溶解剂。

    羧甲半胱氨酸: 与 N-乙酰半胱氨酸类似,它降低粘液粘度。

    依尔多司坦: 一种具有抗氧化特性的粘液溶解剂.

多米多尔的独特性

它在增加分泌量和减轻呼吸系统疾病症状方面的有效性使其区别于其他粘液溶解剂 .

生物活性

Domiodol, chemically known as 4-hydroxymethyl-2-indomethyl-2,3-dioxolane, is a compound that has garnered attention for its potential therapeutic applications, particularly in respiratory health. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical findings.

Pharmacological Properties

Mucolytic Activity
this compound exhibits significant mucolytic properties, which are essential for treating respiratory conditions characterized by excessive mucus production. Research indicates that this compound enhances mucus clearance by reducing sputum viscosity and promoting ciliary activity. In a study involving rabbits with induced bronchitis, oral administration of this compound at doses of 50-200 mg/kg resulted in a dose-dependent increase in respiratory tract fluid and a significant reduction in sputum viscosity .

Ciliary Function
The compound has been noted for its cilio-excitatory effects, which enhance the movement of cilia in the respiratory tract. This action is crucial for clearing mucus and pathogens from the airways. However, it has shown no significant effect on respiratory resistance in anesthetized dogs or on experimental asthma models in guinea pigs .

This compound's biological activity is attributed to several mechanisms:

  • Antioxidant Activity : this compound scavenges free radicals and enhances the body's antioxidant defenses, thereby mitigating oxidative stress associated with respiratory diseases .
  • Viscosity Reduction : The compound alters the rheological properties of mucus, leading to easier expectoration and improved respiratory function .
  • Thyroid Function Modulation : High doses of this compound have been associated with slight increases in thyroid weight and changes in serum T3 levels, indicating potential endocrine interactions .

Case Study Overview

Study DesignSubject GroupDosageOutcome
Double-blind randomized controlled trialPatients with chronic bronchitisThis compound orally (50 mg)Significant improvement in sputum consistency and cough severity compared to placebo .
Open-label studyPatients with acute respiratory infectionsThis compound intramuscularly (120 mg daily)Reduced mucus viscosity and improved symptoms without adverse effects .

In clinical settings, this compound has demonstrated efficacy comparable to other mucolytic agents such as bromhexine. In one study, both treatments were effective in improving subjective measures of cough and sputum characteristics without serious adverse events reported .

Toxicological Profile

While this compound shows promising therapeutic effects, its safety profile must be considered. Subacute toxicity studies in rats indicated that doses above 32 mg/kg led to reduced triglyceride levels and minor histological changes in thyroid tissues. These findings suggest that while this compound can be beneficial at therapeutic doses, caution is warranted regarding long-term use or high-dose administration .

属性

CAS 编号

61869-07-6

分子式

C5H9IO3

分子量

244.03 g/mol

IUPAC 名称

[2-(iodomethyl)-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C5H9IO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2

InChI 键

NEIPZWZQHXCYDV-UHFFFAOYSA-N

SMILES

C1C(OC(O1)CI)CO

规范 SMILES

C1C(OC(O1)CI)CO

Key on ui other cas no.

61869-07-6
61508-55-2

同义词

2-iodomethyl-4-oxymethyl-1,3-dioxolane
4-hydroxymethyl-2-iodomethyl-1,3-dioxolane
4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, cis-isomer
4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, trans-isomer
cis,trans-4-hydroxymethyl-2-iodomethyl-1,3-dioxolane
domiodol
M.G. 13608

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Domiodol
Reactant of Route 2
Domiodol
Reactant of Route 3
Domiodol
Reactant of Route 4
Domiodol
Reactant of Route 5
Domiodol
Reactant of Route 6
Domiodol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。